molecular formula C12F8 B079638 Octafluorobiphenylene CAS No. 13628-92-7

Octafluorobiphenylene

Cat. No. B079638
CAS RN: 13628-92-7
M. Wt: 296.11 g/mol
InChI Key: CQKQSUKECBDFHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Octafluorobiphenylene is synthesized through the pyrolysis of tetrafluorophthalic anhydride at high temperatures and low pressure. This process leads to the formation of octafluorobiphenylene along with other fluorinated biphenylene derivatives (Gardner, Mcomie, Albriksten, & Harris, 1969).

Molecular Structure Analysis

The molecular structure of octafluorobiphenylene has been studied using single-crystal X-ray diffraction techniques. It exhibits a unique crystal structure with infinite columns of near parallel, alternating molecules, indicating the presence of arene-perfluoroarene interactions (Collings et al., 2004).

Chemical Reactions and Properties

Octafluorobiphenylene reacts with sodium methoxide and potassium hydroxide to produce various fluorinated derivatives. Its reactivity is influenced by the orientation of its fluorine atoms, as shown in its 19F NMR spectrum (Gardner et al., 1969).

Physical Properties Analysis

The physical properties of octafluorobiphenylene have been characterized by examining its crystal and molecular structure. The compound forms a monoclinic crystal system with specific dimensions and angles, indicating a dense packing in its crystalline form (Jones, Brown, Massey, & Slater, 1986).

Chemical Properties Analysis

The chemical properties of octafluorobiphenylene are largely defined by its high fluorine content. It demonstrates high reactivity towards nucleophilic substitution reactions, forming ring-metal σ-bonds in reactions with anionic species. The presence of fluorine atoms imparts a unique reactivity profile, making it a versatile compound in organometallic chemistry (Bruce, 1970).

Scientific Research Applications

  • Crystal and Molecular Structure : Octafluorobiphenylene has been synthesized and studied for its crystal and molecular structure. The crystal used in the study was grown from hexane, and the structure was analyzed using diffraction studies, revealing detailed information about its molecular arrangement (J. B. Jones et al., 1986).

  • Synthesis Methods : Different methods have been developed for synthesizing octafluorobiphenylene. For example, it has been prepared by the pyrolysis of tetrafluorophthalic anhydride and by reacting the biphenylene with sodium methoxide or potassium hydroxide followed by diazomethane (D. Gardner et al., 1969).

  • Polymer Applications : Octafluorobiphenylene has been used in the creation of step-growth polymers. For instance, sodium indenide and decafluorobiphenyl react to afford a polymer with indene connected by octafluorobiphenylene units. Such polymers have potential applications in various fields including materials science (P. A. Deck & Carrie R. Maiorana, 2001).

  • Electronic Applications : The use of octafluorobiphenylene in electronics, particularly in OLEDs (Organic Light Emitting Diodes), has been explored. Research has been conducted on the synthesis of π-conjugated polymers containing fluorinated arylene units via direct arylation using octafluorobiphenyl, showing potential for efficient OLED materials (Wei Lu et al., 2012).

  • Coatings and Medical Devices : Octafluorobiphenylene derivatives, such as parylene AF4, have been developed for use as coatings in various applications, including medical devices and electronics. The synthesis and modification of these compounds have been a subject of research, highlighting their potential in diverse industrial applications (Craig Hicks et al., 2014).

  • Chemical Vapor Deposition : Research has also been conducted on the synthesis of precursors for chemical vapor deposition of parylene AF-4, a derivative of octafluorobiphenylene. This includes the development of alternative precursors with improved reaction parameters and solvents (Daniel Kast et al., 2021).

properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluorobiphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKQSUKECBDFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379720
Record name Octafluorobiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluorobiphenylene

CAS RN

13628-92-7
Record name Octafluorobiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
H Aoki, H Saito, Y Shimoyama, J Kuwabara… - ACS Macro …, 2018 - ACS Publications
Polycondensation via Pd-catalyzed cross-dehydrogenative-coupling reaction of 2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl with thiophene analogues was studied. The synthetic protocol…
Number of citations: 46 pubs.acs.org
J Bowen Jones, DS Brown, KA Hales… - … Section C: Crystal …, 1988 - scripts.iucr.org
… in the benzenoid rings to that noted previously in biphenylene and octafluorobiphenylene. … We recently described the structure of octafluorobiphenylene and compared it with that of …
Number of citations: 8 scripts.iucr.org
DV Gardner, JFW McOmie, P Albriksten… - Journal of the Chemical …, 1969 - pubs.rsc.org
Octafluorobiphenylene has been prepared by the pyrolysis of tetrafluorophthalic anhydride at 750/0.6 ± 0.1 mm. Reaction of the biphenylene with sodium methoxide gave mixtures …
Number of citations: 2 pubs.rsc.org
JB Jones, DS Brown, AG Massey, PJ Slater - Journal of fluorine chemistry, 1986 - Elsevier
Octafluorobiphenylene was made by heating 1,2-diiodotetrafluorobenzene in a sealed, evacuated tube with either copper, lead or bismuth. The crystal used for the diffraction studies …
Number of citations: 7 www.sciencedirect.com
IM Tkachenko, YL Kobzar, YV Yakovlev… - Macromolecular …, 2017 - Springer
The strategy to the synthesis of the statistical and alternating fluorinated poly(arylene ether) (FPAE) copolymers with the same composition containing octafluorobiphenylene and …
Number of citations: 4 link.springer.com
PA Deck, CR Maiorana - Macromolecules, 2001 - ACS Publications
… react in the presence of sodium hydride in THF to afford a step−growth polymer in which indene is connected via the 1- and 3-positions by 4,4‘-octafluorobiphenylene units. The toluene-…
Number of citations: 21 pubs.acs.org
IM Tkachenko, YI Kurioz, RM Kravchuk, OV Shekera… - Polymer, 2023 - Elsevier
… by condensation polymerization of tetrafluorobenzene- or octafluorobiphenylene-based bis-hydroxybenzaldehydes with aromatic meta-linked octafluorobiphenylene-based diamines. A …
Number of citations: 1 www.sciencedirect.com
MI Bruce - Journal of Organometallic Chemistry, 1970 - Elsevier
The reactions of the anion [π-C 5 H 5 Fe(CO) 2 ] - with decafluorobiphenyl, octafluoronaphthalene and octafluorobiphenylene have been shown to give products containing ringmetal σ…
Number of citations: 0 www.sciencedirect.com
AI Kovalchuk, YL Kobzar, IM Tkachenko… - Journal of Molecular …, 2018 - Elsevier
… -II) have been obtained by diazotization of octafluorobiphenylene-based diamines with the … -withdrawing (A) 4,4′-octafluorobiphenylene central unit and two kinds of reactive groups (…
Number of citations: 10 www.sciencedirect.com
G Kundu, SR Dash, R Kumar, K Vanka… - …, 2023 - Wiley Online Library
In this work, 5‐SIDipp [SIDipp=1,3‐bis(2,6‐diisopropylphenyl)‐imidazolin‐2‐ylidene] (1) derived Chichibabin's hydrocarbon with an octafluorobiphenylene spacer (3) has been reported…

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